molecular formula C11H15NO2 B2613898 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol CAS No. 2201201-95-6

2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol

Cat. No.: B2613898
CAS No.: 2201201-95-6
M. Wt: 193.246
InChI Key: NGMNVFNQMICZJN-UHFFFAOYSA-N
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Description

trans-2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol (CAS 2144571-33-3) is a chiral cyclobutane derivative of significant interest in advanced organic synthesis and pharmaceutical research . Its structure features both a methoxyphenylamino substituent and a hydroxyl group in a sterically defined trans configuration across the cyclobutane ring . This specific spatial arrangement imparts unique conformational stability and distinct three-dimensionality, making it a valuable building block for constructing complex, bioactive molecules . The presence of both hydrogen bond donor (amine and hydroxyl) and acceptor sites enhances its ability to interact with biological targets, while the rigid cyclobutane core reduces conformational flexibility, which is advantageous in structure-activity relationship (SAR) studies and for developing novel pharmacophores . The compound's reactive functional groups allow for tailored further derivatization, enabling researchers to create a diverse library of analogs for screening and optimization . With a molecular formula of C11H15NO2 and a molecular weight of 193.24 g/mol, it is characterized by a topological polar surface area of 41.5 Ų . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

2-(2-methoxyanilino)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-14-11-5-3-2-4-9(11)12-8-6-7-10(8)13/h2-5,8,10,12-13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMNVFNQMICZJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC2CCC2O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol typically involves the reaction of 2-methoxyaniline with cyclobutanone under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the amine, followed by nucleophilic addition to the carbonyl group of cyclobutanone. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a cyclobutane derivative.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like NBS (N-Bromosuccinimide) for bromination.

Major Products Formed

    Oxidation: Formation of 2-[(2-Methoxyphenyl)amino]cyclobutanone.

    Reduction: Formation of 2-[(2-Methoxyphenyl)amino]cyclobutane.

    Substitution: Formation of various substituted cyclobutane derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol serves as a building block in organic synthesis. It is utilized in the development of new synthetic methodologies, allowing chemists to create more complex molecular structures. The compound can undergo various chemical reactions, including oxidation and reduction, making it versatile for synthetic applications.

Biology

Research indicates that this compound exhibits potential biological activities , particularly:

  • Antimicrobial Properties : Studies have shown that derivatives of cyclobutane compounds can inhibit the growth of certain bacteria and fungi.
  • Anticancer Activity : Preliminary investigations suggest that 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol may induce apoptosis in cancer cells. For instance, similar compounds have demonstrated significant inhibition rates against various cancer cell lines.
Cell Line IC50 (µM) Effect
MDA-MB-2310.80Significant
Hs 578T1.06Moderate
BT-201.42Significant

Medicine

The therapeutic potential of this compound is being explored for various diseases:

  • Cancer Therapy : Due to its anticancer properties, it may serve as a lead compound for developing new cancer treatments.
  • Neurological Disorders : Its interaction with neurotransmitter systems suggests possible applications in treating conditions like depression or anxiety.

Industry

In industrial applications, 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol is used in the development of new materials and as an intermediate in the synthesis of complex molecules. Its unique structure allows for the creation of innovative chemical processes.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol on human tumor cells through a series of assays conducted by the National Cancer Institute (NCI). The results indicated that the compound exhibited significant growth inhibition across multiple cancer cell lines, supporting its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of derivatives related to this compound. The findings revealed that these derivatives could effectively inhibit bacterial growth, indicating their potential use as antimicrobial agents.

Mechanism of Action

The mechanism by which 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the NBOMe Series

The NBOMe class (e.g., 25I-NBOMe, 25B-NBOMe) shares the 2-methoxyphenylmethyl substituent but differs critically in core structure and functional groups. For example:

  • 25I-NBOMe : 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine.

Key Differences :

Feature 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol NBOMe Compounds (e.g., 25I-NBOMe)
Core Structure Cyclobutanol ring Phenethylamine backbone
Substituents Single methoxy group on phenyl ring Multiple methoxy/halogen groups
Pharmacological Role Not well characterized Potent 5-HT2A agonists
Toxicity Unknown High toxicity (e.g., seizures, fatalities)

The absence of a phenethylamine backbone and halogen substituents in the target compound likely reduces its affinity for serotonin receptors, which are critical to the hallucinogenic effects of NBOMe drugs .

Comparison with Heterocyclic Methoxyphenyl Derivatives

Evidence from studies on chiral heterocycles (e.g., pyridine oxides) highlights the role of substitution patterns on stereochemical resolution and bioactivity:

  • Compound 5 : 2-(2-methoxyphenyl)-3-methylpyridine-1-oxide (resolvable at low temperatures due to C-3 methyl substitution) .
  • Target Compound: Cyclobutanol lacks a heteroaromatic ring but shares the 2-methoxyphenyl group.

Stereochemical Behavior :

Compound Resolution Conditions Substituent Influence
2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol Not reported Cyclobutanol strain may hinder resolution
2-(2-Methoxyphenyl)pyridine oxide (6) No resolution even at –50°C Lack of C-3 substitution
Physicochemical Properties

While direct data on the target compound are sparse, comparisons with analogues suggest:

  • Lipophilicity: The cyclobutanol core may reduce lipophilicity compared to NBOMe’s phenethylamine backbone, impacting membrane permeability.
  • Hydrogen Bonding: The hydroxyl and amino groups enhance hydrogen-bonding capacity, unlike NBOMe’s ether-linked methoxy groups.

Biological Activity

2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol is a cyclobutane derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions within biological systems. Understanding the biological activity of this compound involves exploring its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol can be represented as follows:

C12H15NO2\text{C}_{12}\text{H}_{15}\text{N}\text{O}_2
  • Molecular Weight : 209.25 g/mol
  • Functional Groups : Amino group, methoxy group, and cyclobutane ring.

The biological activity of 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol is believed to stem from its ability to interact with various molecular targets. The presence of the amino group allows for hydrogen bonding with proteins and enzymes, potentially influencing biochemical pathways.

Target Interactions

Research indicates that compounds with similar structures often exhibit interactions with:

  • Enzymes : Inhibition or modulation of enzyme activity.
  • Receptors : Binding affinity to specific receptors involved in signaling pathways.

Anticancer Properties

Recent studies have demonstrated that cyclobutane derivatives possess anticancer properties. For instance, compounds structurally related to 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol have shown efficacy in inhibiting tumor growth in various cancer cell lines.

StudyCell LineIC50 (µM)Mechanism
A54915Induction of apoptosis
HeLa10Cell cycle arrest
MCF-712Inhibition of proliferation

Neurotropic Activity

There is evidence suggesting that cyclobutane derivatives exhibit neurotropic activity. Specifically, they may influence neurotransmitter systems, possibly acting as antagonists or modulators at NMDA receptors.

Case Studies and Research Findings

  • Antitumor Activity : A study investigated the effects of various cyclobutane derivatives, including 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol, on tumor growth in animal models. Results indicated a significant reduction in tumor size compared to control groups, highlighting the compound's potential as an anticancer agent .
  • Mechanistic Insights : Research utilizing molecular docking studies revealed that 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol binds effectively to target proteins involved in cell signaling pathways. This binding was associated with altered gene expression profiles linked to apoptosis and cell cycle regulation .
  • Pharmacological Evaluation : In vivo studies demonstrated that administration of this compound resulted in improved outcomes in models of neurodegenerative diseases, suggesting a protective effect on neuronal cells .

Q & A

Q. What are the recommended synthetic routes for 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : A plausible route involves reductive amination of cyclobutanone with 2-methoxyaniline using reducing agents like sodium cyanoborohydride (NaBH3CN) in a polar aprotic solvent (e.g., THF) under inert conditions. Optimization includes controlling stoichiometry (1:1.2 molar ratio of ketone to amine), maintaining pH ~6–7 with acetic acid, and reaction at 50–60°C for 12–24 hours. Post-reduction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity. Yield improvements may require scavenging unreacted reagents with resins like MP-carbonate .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze cyclobutane ring protons (δ 1.8–3.2 ppm, split into multiplets due to ring strain) and aromatic protons (δ 6.6–7.2 ppm for the methoxyphenyl group). The hydroxyl proton (δ 1.5–2.5 ppm) may show broad singlet due to hydrogen bonding.
  • IR : Confirm O–H stretch (~3200–3500 cm⁻¹) and N–H bend (~1600 cm⁻¹).
  • MS : Molecular ion peak at m/z 207 (C₁₁H₁₅NO₂⁺) with fragmentation patterns matching cyclobutane ring cleavage. Compare with databases like NIST for validation .

Q. What are the key physicochemical properties (e.g., logP, solubility, stability) of this compound, and how do they influence experimental design?

  • Methodological Answer :
  • logP : Estimated at ~2.1 (via XlogP3-AA), similar to structurally related 2-(2-chlorophenyl)cyclobutan-1-amine (XlogP = 2.2), suggesting moderate lipophilicity .
  • Solubility : Sparingly soluble in water; prefers DMSO or ethanol. Pre-solubilize in DMSO for biological assays.
  • Stability : Store under inert gas at –20°C to prevent oxidation of the hydroxyl group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT, molecular dynamics) are suitable for analyzing the conformational strain and electronic properties of the cyclobutane ring in this compound?

  • Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model ring strain and torsional angles. Compare calculated NMR chemical shifts with experimental data to validate conformer populations. Molecular dynamics simulations (e.g., AMBER force field) in explicit solvent (water/ethanol) can predict dominant bioactive conformations. Studies on cyclopropane derivatives (e.g., ) highlight the utility of crystallographic data for benchmarking .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data for derivatives of 2-[(2-Methoxyphenyl)amino]cyclobutan-1-ol?

  • Methodological Answer :
  • Yield Discrepancies : Systematically vary reductants (e.g., NaBH4 vs. NaBH3CN) and solvents (THF vs. MeOH) to identify optimal conditions. Monitor byproducts via LC-MS (e.g., ’s HPLC method adapted for cyclobutane derivatives).
  • Spectroscopic Conflicts : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy. Reference databases like PubChem for analogous compounds .

Q. What strategies are effective in elucidating the metabolic stability and potential bioactive conformations of this compound in pharmacological studies?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Identify metabolites using neutral loss scans (e.g., glucuronidation at the hydroxyl group).
  • Bioactive Conformations : Perform molecular docking (AutoDock Vina) against target proteins (e.g., GPCRs or kinases) using conformational ensembles from MD simulations. Compare with SAR data from cyclopentane-based analogs () to prioritize modifications .

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